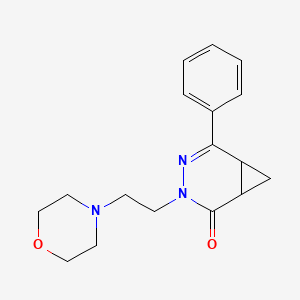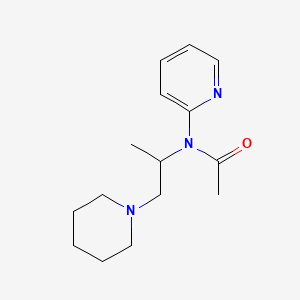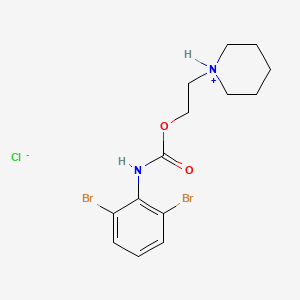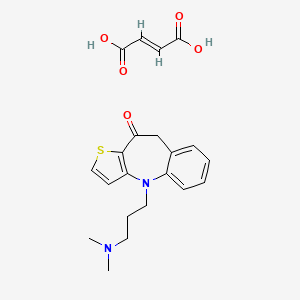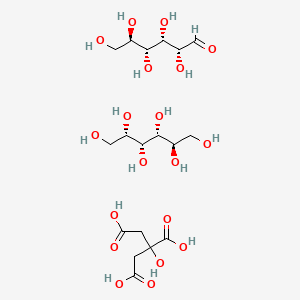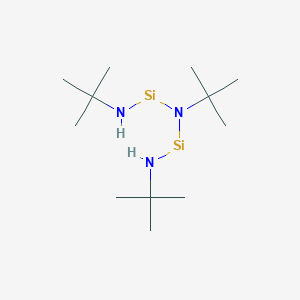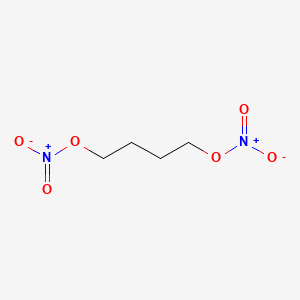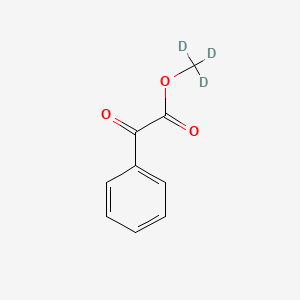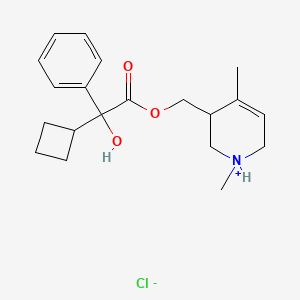![molecular formula C24H16N2O4 B13739125 4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)
4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid is an organic compound that belongs to the family of bipyridine derivatives. This compound is characterized by its unique structure, which includes two benzoic acid groups attached to a bipyridine core. The presence of both carboxylic acid and bipyridine functionalities makes it a versatile ligand in coordination chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid typically involves a multi-step process. One common method is the solvothermal synthesis, where the compound is formed under high temperature and pressure conditions in a solvent. For example, a reaction involving 4,4’-bipyridine and 2,6-dibromobenzoic acid in the presence of a palladium catalyst can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The bipyridine and benzoic acid moieties can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups would yield carboxylate salts, while reduction of the bipyridine core would produce dihydrobipyridine derivatives.
科学的研究の応用
4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the development of advanced materials, such as sensors and catalysts.
作用機序
The mechanism of action of 4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid largely depends on its ability to coordinate with metal ions. The bipyridine core can form stable complexes with various metal ions, which can then participate in catalytic or electronic processes. The carboxylic acid groups enhance the compound’s solubility and reactivity, facilitating its use in different applications .
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative without the benzoic acid groups.
4,4’-Bibenzoic acid: Contains two benzoic acid groups but lacks the bipyridine core.
4,4’-([2,4’-Bipyridine]-4,6-diyl)dibenzoic acid: A similar compound with a different substitution pattern on the bipyridine core.
Uniqueness
4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid is unique due to the combination of bipyridine and benzoic acid functionalities. This dual functionality allows it to form diverse coordination complexes and participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
特性
分子式 |
C24H16N2O4 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
4-[6-(4-carboxyphenyl)-4-pyridin-4-ylpyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C24H16N2O4/c27-23(28)18-5-1-16(2-6-18)21-13-20(15-9-11-25-12-10-15)14-22(26-21)17-3-7-19(8-4-17)24(29)30/h1-14H,(H,27,28)(H,29,30) |
InChIキー |
VFLSZZOUUGUMJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=NC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


